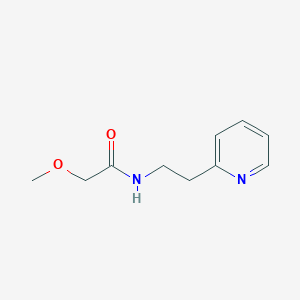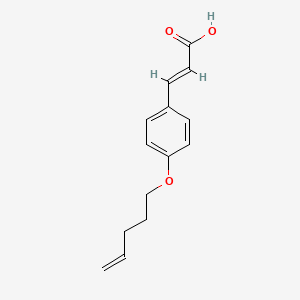
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a glycine moiety attached via an allyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
Coupling with glycine: The 5-chlorothiophene-2-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the corresponding amide.
Allylation: The final step involves the allylation of the amide using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be influenced by the conjugation of the thiophene ring and the presence of the chlorine atom.
相似化合物的比较
Similar Compounds
n-Allyl-n-(5-bromothiophene-2-carbonyl)glycine: Similar structure but with a bromine atom instead of chlorine.
n-Allyl-n-(5-methylthiophene-2-carbonyl)glycine: Similar structure but with a methyl group instead of chlorine.
n-Allyl-n-(5-nitrothiophene-2-carbonyl)glycine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it distinct from its analogs with different substituents on the thiophene ring.
属性
分子式 |
C10H10ClNO3S |
|---|---|
分子量 |
259.71 g/mol |
IUPAC 名称 |
2-[(5-chlorothiophene-2-carbonyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-5-12(6-9(13)14)10(15)7-3-4-8(11)16-7/h2-4H,1,5-6H2,(H,13,14) |
InChI 键 |
DKAIOKIMAKHVOO-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC=C(S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)







